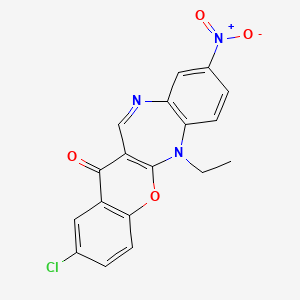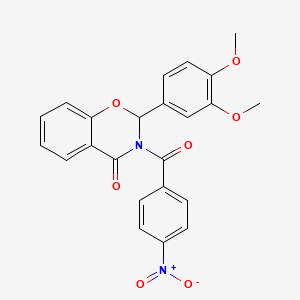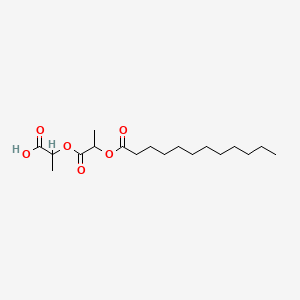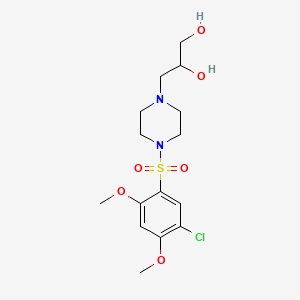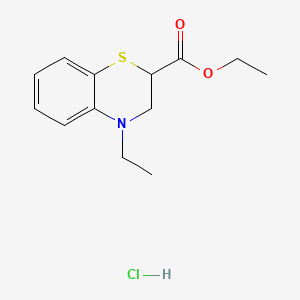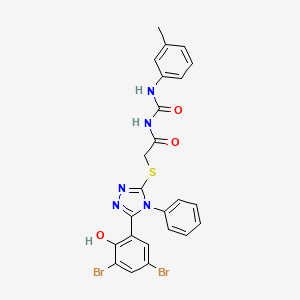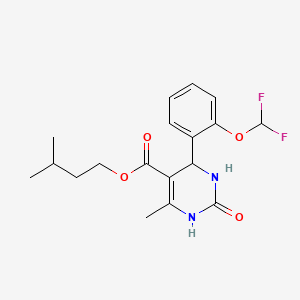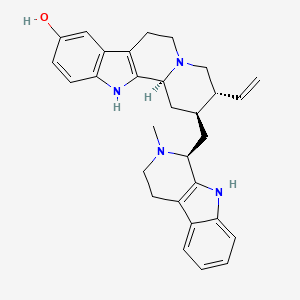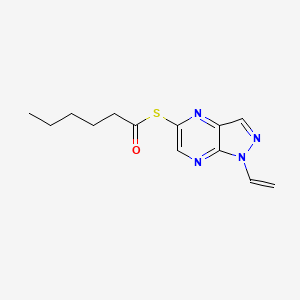
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le hexanothioate de S-(1-éthényl-1H-pyrazolo[3,4-b]pyrazin-5-yl) est un composé organique complexe qui se compose de 16 atomes d'hydrogène, 13 atomes de carbone, 4 atomes d'azote, 1 atome d'oxygène et 1 atome de soufre . Ce composé fait partie de la famille des pyrazolopyrazines, qui est connue pour ses diverses activités biologiques et ses applications en chimie médicinale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées . Les conditions de réaction comprennent souvent l'utilisation de catalyseurs et de solvants pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé peut inclure des étapes telles que la purification et la cristallisation pour obtenir le produit final sous une forme adaptée à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
Le hexanothioate de S-(1-éthényl-1H-pyrazolo[3,4-b]pyrazin-5-yl) peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les conditions de réaction peuvent varier en fonction du produit souhaité et de la réaction spécifique réalisée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des thioéthers .
Applications de la recherche scientifique
Le hexanothioate de S-(1-éthényl-1H-pyrazolo[3,4-b]pyrazin-5-yl) a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés
Mécanisme d'action
Le mécanisme d'action du hexanothioate de S-(1-éthényl-1H-pyrazolo[3,4-b]pyrazin-5-yl) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
1H-Pyrazolo[3,4-b]pyridines : Ces composés partagent une structure de base similaire mais diffèrent par leurs substituants et leurs groupes fonctionnels.
Pyrrolopyrazines : Ces composés ont également une structure bicyclique similaire, mais diffèrent par l'arrangement de leurs cycles et de leurs substituants.
Unicité
Le hexanothioate de S-(1-éthényl-1H-pyrazolo[3,4-b]pyrazin-5-yl) est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour des activités biologiques diverses. Sa structure permet diverses modifications chimiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles .
Propriétés
Numéro CAS |
133280-16-7 |
|---|---|
Formule moléculaire |
C13H16N4OS |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
S-(1-ethenylpyrazolo[3,4-b]pyrazin-5-yl) hexanethioate |
InChI |
InChI=1S/C13H16N4OS/c1-3-5-6-7-12(18)19-11-9-14-13-10(16-11)8-15-17(13)4-2/h4,8-9H,2-3,5-7H2,1H3 |
Clé InChI |
FMADEWPHXBRVLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)SC1=CN=C2C(=N1)C=NN2C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



